molecular formula C19H19NO3 B2834060 N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide CAS No. 2034250-72-9

N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide

Cat. No.: B2834060
CAS No.: 2034250-72-9
M. Wt: 309.365
InChI Key: MXUOYDLCCIIZLQ-UHFFFAOYSA-N
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Description

The compound “N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide” is an organic compound containing a bifuran moiety, a phenyl group, and an amide group . Bifuran is a type of organic compound that contains two furan rings . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bifuran moiety, the phenyl group, and the amide group. The bifuran moiety would likely contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, given its molecular complexity . Its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant and Neuroprotective Effects : A study focused on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives evaluated for their anticonvulsant and neuroprotective effect. One compound, in particular, showed significant anticonvulsant activity and neuroprotective effect by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential as a lead for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

  • Tyrosinase Inhibitors for Pharmaceutical Use : Another study on biphenyl-based compounds, which are clinically important for the treatment of hypertension and inflammatory diseases, synthesized derivatives that exhibited significant anti-tyrosinase activities. This finding is crucial for the development of pharmaceutical uses beyond their current scope (Kwong et al., 2017).

  • Lipoxygenase Inhibitors : Research on heterocyclic compounds yielded N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which were synthesized and screened for their inhibitory activity against the lipoxygenase enzyme. The compounds showed moderately good activities, highlighting their potential in therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Chemical Applications and Material Science

  • Cerebral Protective Agents : A study on the synthesis of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides for evaluation of pharmacological activities found that these compounds showed significant antilipidperoxidation activities and some possessed a protective effect against hypobaric hypoxia in mice, suggesting their potential as cerebral protective agents (Tatsuoka et al., 1992).

  • Fluorescent Probes for Temperature Monitoring : Research introduced fluorophores capable of displaying temperature-dependent emission spectra, useful for measuring the temperature of various organic solvents nonintrusively. This application is significant for monitoring and controlling chemical reactions and processes (Lou, Hatton, & Laibinis, 1997).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling this compound to avoid exposure .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-16(14-7-4-3-5-8-14)19(21)20-13-15-10-11-18(23-15)17-9-6-12-22-17/h3-12,16H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUOYDLCCIIZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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